molecular formula C26H41N3O8 B8075197 (S)-TCO-PEG3-maleimide

(S)-TCO-PEG3-maleimide

Cat. No.: B8075197
M. Wt: 523.6 g/mol
InChI Key: BJZRPWAVCDJCTC-OWOJBTEDSA-N
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Description

Foundational Principles of Bioorthogonal Ligation in Chemical Biology

Bioorthogonal chemistry is predicated on the principle of using chemical reactions that are orthogonal to the native processes within a cell. numberanalytics.com These reactions must be highly selective, efficient under physiological conditions (pH, temperature), and involve functional groups that are abiotic and non-toxic. pcbiochemres.comacs.org The goal is to label, modify, or track biomolecules in their natural environment with minimal perturbation. numberanalytics.com Key examples of bioorthogonal reactions include the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse electron-demand Diels-Alder (IEDDA) reaction. researchgate.netnih.govpcbiochemres.com The IEDDA reaction, particularly between a tetrazine and a trans-cyclooctene (B1233481) (TCO), is noted for its exceptionally fast kinetics. researchgate.net

The core ideas behind bioorthogonal chemistry involve the design of unique functional groups and their incorporation into biomolecules through these selective reactions. pcbiochemres.com These functional groups must be stable under a range of physiological conditions and react specifically with their complementary partners to form stable covalent bonds. pcbiochemres.com This allows for the precise and predictable creation of bioconjugates for various applications, from cellular imaging to the development of therapeutic agents. pcbiochemres.comconju-probe.com

Strategic Design of Heterobifunctional Linkers in Molecular Probes and Conjugates

Heterobifunctional linkers are chemical tools that possess two distinct reactive groups, enabling the connection of two different molecules. scbt.comchemscene.com This design is crucial for creating molecular probes and conjugates by linking, for example, a targeting molecule like an antibody to a payload such as a drug or a fluorescent dye. thermofisher.comnih.gov The use of two different reactive ends allows for a controlled, sequential conjugation process, which minimizes the formation of unwanted byproducts like self-coupled aggregates. chemscene.com

The strategic design of these linkers involves careful selection of the reactive moieties and the spacer that connects them. The reactive groups are chosen based on their specific reactivity towards certain functional groups on the target molecules, such as amines or thiols. scbt.comthermofisher.com The spacer arm can be varied in length and chemical composition to influence the properties of the final conjugate, such as its solubility and steric hindrance. thermofisher.comlifetein.com Polyethylene (B3416737) glycol (PEG) is a commonly used spacer due to its ability to increase water solubility and reduce immunological responses. thermofisher.comlifetein.com

Structural and Functional Rationale for TCO-C3-PEG3-C3-Amido-Maleimide Architecture

The architecture of TCO-C3-PEG3-C3-Amido-Maleimide is a prime example of rational design in heterobifunctional linkers, where each component serves a specific purpose.

The trans-cyclooctene (TCO) moiety is a highly strained alkene that is exceptionally reactive in strain-promoted cycloaddition reactions. tcichemicals.comnih.gov Specifically, it participates in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives. tcichemicals.com This reaction is recognized as one of the fastest bioorthogonal ligation methods available, proceeding rapidly and selectively without the need for a metal catalyst. conju-probe.comtcichemicals.com The high internal strain of the TCO double bond is the driving force for this rapid reactivity. tcichemicals.com This makes the TCO group an ideal component for applications requiring fast and efficient conjugation in complex biological environments, such as live-cell imaging and the creation of antibody-drug conjugates (ADCs). conju-probe.com While the 1,3-dipolar cycloaddition between TCO and azides can lead to unstable adducts, this feature has been harnessed for prodrug activation strategies. nih.govrsc.org

The maleimide (B117702) group is a well-established reactive moiety for the specific modification of thiol (sulfhydryl) groups. creativepegworks.comtcichemicals.com It reacts with free thiols, such as those found in the cysteine residues of proteins, under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. thermofisher.comtcichemicals.com This high selectivity for thiols over other functional groups, like amines, makes the maleimide group extremely useful for targeted protein conjugation. thno.orginterchim.fr This specificity is critical in the construction of bioconjugates where precise attachment to a specific site on a protein is required. tcichemicals.com However, the resulting thiosuccinimide bond can sometimes be unstable, undergoing a retro-Michael reaction. nih.govcreativepegworks.com Strategies to overcome this, such as hydrolysis to a more stable ring-opened form, have been developed. acs.org

The inclusion of a polyethylene glycol (PEG) spacer, in this case, a three-unit PEG (PEG3), significantly impacts the properties of the resulting conjugate. biochempeg.combiochempeg.com PEG is a hydrophilic polymer that increases the water solubility of the linker and the final bioconjugate, which is often crucial for applications in aqueous biological systems. thermofisher.comlifetein.com The PEG spacer also reduces steric hindrance between the conjugated molecules, allowing each to maintain its proper function. biochempeg.com Furthermore, PEGylation can improve the pharmacokinetic properties of therapeutic molecules by reducing renal clearance and minimizing immunogenicity. lifetein.comaxispharm.com The defined length of the PEG3 spacer allows for precise control over the distance between the two conjugated entities. thermofisher.com

Data Tables

Table 1: Properties of TCO-C3-PEG3-C3-Amido-Maleimide

Property Value Source
Molecular Formula C26H41N3O8 conju-probe.comaxispharm.com
Molecular Weight 523.62 g/mol conju-probe.comaxispharm.com
Purity >95% conju-probe.comaxispharm.com
Physical Form Colorless oil conju-probe.com

| Solubility | DCM, THF, acetonitrile, DMF, DMSO | conju-probe.com |

Table 2: Reactive Moieties and Their Targets

Moiety Reactive Towards Reaction Type pH Range
Trans-Cyclooctene (TCO) Tetrazines Inverse Electron-Demand Diels-Alder (IEDDA) Mild buffer conditions

| Maleimide | Thiols (Sulfhydryls) | Michael Addition | 6.5 - 7.5 |

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZRPWAVCDJCTC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of TCO-C3-PEG3-C3-Amido-Maleimide

A retrosynthetic analysis of TCO-C3-PEG3-C3-Amido-Maleimide deconstructs the target molecule into its primary synthons. The structure can be disconnected at the two amide bonds, revealing three key building blocks: a TCO-containing carboxylic acid derivative, a diamine-functionalized PEG3 spacer, and a maleimide-containing carboxylic acid derivative. This approach simplifies the synthetic strategy by breaking down the complex target into more readily accessible precursors. The core challenge lies in the sequential and selective formation of the amide linkages to assemble the final heterobifunctional linker.

Synthetic Pathways for Trans-Cyclooctene (B1233481) Precursors

The trans-cyclooctene (TCO) moiety is a highly strained and reactive alkene, making it an ideal partner for bioorthogonal reactions, particularly the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.govsmolecule.combroadpharm.com The synthesis of TCO precursors often begins with the more stable cis-cyclooctene isomer.

A common and effective method for generating the trans isomer is through photochemical isomerization. smolecule.comlookchem.com This process involves irradiating a solution of a cis-cyclooctene derivative, often in the presence of a photosensitizer. Another established route involves the Hoffman elimination of trimethylcyclooctyl ammonium (B1175870) iodide, which yields a mixture of cis- and trans-cyclooctene. nih.gov More recent advancements have focused on stereoselective syntheses to improve the yield and purity of the desired trans isomer. For instance, nucleophilic addition to trans-cyclooct-4-enone can produce axial TCO derivatives with high diastereoselectivity. nih.govresearchgate.net The synthesis of functionalized TCO precursors, such as those with a carboxylic acid or an amine group, is crucial for their subsequent incorporation into larger linker structures. These functional groups provide the necessary handles for coupling reactions.

Preparation of Maleimide-Functionalized Intermediates

The maleimide (B117702) group is a widely used functional group in bioconjugation due to its high reactivity and specificity towards thiol groups, found in cysteine residues of proteins. broadpharm.comaxispharm.com The preparation of maleimide-functionalized intermediates typically involves the reaction of a primary amine with maleic anhydride (B1165640) or its derivatives.

A common strategy is to react an amino-containing molecule with an activated form of maleic acid, such as N-succinimidyl maleimide, to form the desired maleimide derivative. Alternatively, a molecule containing a carboxylic acid can be coupled to a maleimide that has a free amine. nih.gov To prevent premature reaction of the sensitive maleimide group during synthesis, it can be protected, for example, through a Diels-Alder reaction with a diene like 2,5-dimethylfuran. nih.govacs.org The maleimide can then be deprotected by a retro-Diels-Alder reaction at an elevated temperature. nih.gov

Coupling Strategies for PEG3 Spacer Integration

The polyethylene (B3416737) glycol (PEG) spacer in TCO-C3-PEG3-C3-Amido-Maleimide enhances the solubility and biocompatibility of the final conjugate. broadpharm.comchemimpex.com The integration of the PEG3 spacer is a critical step in the assembly of the linker.

Amide Bond Formation in Linker Assembly

Amide bond formation is a fundamental reaction in the construction of this heterobifunctional linker, connecting the TCO and maleimide moieties to the central PEG spacer. rsc.org This is typically achieved using standard peptide coupling reagents. A carboxylic acid on one fragment is activated in situ to form a highly reactive intermediate, such as an active ester, which then readily reacts with a primary amine on the other fragment to form a stable amide bond. rsc.org The choice of coupling reagent is crucial to ensure high yields and minimize side reactions.

Segmental Synthesis Approaches to Complex Architectures

The assembly of a complex molecule like TCO-C3-PEG3-C3-Amido-Maleimide often employs a segmental synthesis approach. This strategy involves the synthesis of the individual building blocks—the TCO precursor, the PEG spacer, and the maleimide intermediate—which are then coupled together in a stepwise manner. nih.gov This modular approach allows for greater control over the synthesis and facilitates the purification of intermediates at each stage. For instance, the TCO-carboxylic acid can first be coupled to the diamine-PEG3 spacer, followed by purification and then reaction with the maleimide-carboxylic acid. This sequential addition ensures the formation of the desired heterobifunctional product and avoids the statistical formation of homobifunctional byproducts. The use of protecting groups on one of the reactive ends of the PEG spacer can also be employed to direct the synthesis.

Analytical Techniques for Compound Verification and Purity Assessment

Ensuring the structural integrity and purity of the final TCO-C3-PEG3-C3-Amido-Maleimide compound is paramount. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for elucidating the chemical structure of the compound. nih.govbiopharmaspec.comiris-biotech.de It provides information about the connectivity of atoms and the presence of characteristic functional groups, confirming that the synthesis has proceeded as planned. iris-biotech.de NMR can also be used to assess the purity of the sample by detecting the presence of residual solvents or synthetic byproducts. nih.goviris-biotech.de

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.govresearchgate.netenovatia.com Techniques like electrospray ionization (ESI) are well-suited for analyzing PEGylated molecules. nih.govenovatia.com

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product. nih.gov By separating the compound from any impurities, HPLC can provide a quantitative measure of its purity. The use of a photodiode array (PDA) detector can further aid in peak purity assessment by comparing the UV-Vis spectra across a single chromatographic peak. chromatographyonline.com

The table below summarizes the key analytical techniques and their roles in the verification of TCO-C3-PEG3-C3-Amido-Maleimide.

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural Elucidation & PurityConnectivity of atoms, presence of functional groups, detection of impurities. nih.govbiopharmaspec.comiris-biotech.de
Mass Spectrometry (MS) Molecular Weight DeterminationExact molecular mass, elemental composition. nih.govresearchgate.netenovatia.com
HPLC Purity AssessmentSeparation and quantification of the compound and impurities. nih.gov

Optimization of Reaction Conditions for Scalable Synthesis

The industrial-scale synthesis of complex heterobifunctional linkers such as TCO-C3-PEG3-C3-Amido-Maleimide necessitates a strategic optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. The synthesis can be conceptually divided into the formation of the core components—the trans-cyclooctene (TCO) moiety and the PEGylated maleimide arm—followed by their conjugation. Optimization efforts focus on key steps, including the photoisomerization of the cyclooctene (B146475) precursor, amide bond formation, and the maleimide functionalization reaction.

A critical advancement in the scalable production of TCO derivatives has been the development of efficient photoisomerization techniques. nih.gov Traditional multi-step classical syntheses were often complex and employed harsh conditions, limiting their scalability. nih.gov Modern approaches, particularly those utilizing flow photochemistry, have enabled the multigram-scale production of key intermediates like trans-cyclooct-4-enone from its cis-isomer. nih.gov This method allows for continuous processing, consistent irradiation, and efficient removal of the product from the reaction medium, thereby preventing side reactions and decomposition. nih.gov One reported system can produce TCO at a rate of up to 2.2 g/h, representing a significant leap in manufacturing capability. nih.gov

The subsequent coupling of the TCO group to the amido-maleimide linker typically involves standard peptide coupling or acylation reactions. For scalability, the choice of reagents, solvent, temperature, and reaction time is paramount. The reaction between an amine-reactive TCO derivative (e.g., TCO-NHS ester) and the amine-terminated PEG-maleimide chain is a common strategy. nih.gov Optimization of this step involves balancing reaction rate with the stability of the maleimide ring, which is susceptible to hydrolysis at non-optimal pH.

The final maleimide functionalization step, or its use in conjugation, requires stringent pH control. The maleimide group exhibits high selectivity for free sulfhydryl groups over amines at a pH range of 6.5-7.5. interchim.fraxispharm.com Within this window, the reaction to form a stable thioether bond is approximately 1,000 times faster than the competing reaction with an amine. interchim.fr Deviation above pH 7.5 can lead to increased reactivity with primary amines and significant hydrolysis of the maleimide ring, reducing the final yield of the desired conjugate. interchim.fr Therefore, maintaining the pH within this optimal range is a critical parameter for both the synthesis and subsequent application of the linker.

The tables below summarize optimized conditions for key reaction types involved in the synthesis of TCO-PEG-Maleimide linkers.

Table 1: Optimization of TCO Photoisomerization in a Flow System

This table outlines the optimized parameters for the scalable synthesis of a trans-cyclooctene precursor using flow photochemistry, based on findings for large-scale TCO production. nih.govnih.gov

ParameterOptimized ConditionRationale
Precursor cis-cyclooct-4-enoneReadily prepared on a large scale and suitable for photoisomerization. nih.gov
Technique Flow PhotochemistryAllows for continuous production, uniform light exposure, and efficient product removal, enhancing scalability. nih.govnih.gov
Solvent System Biphasic (Organic/Aqueous)The desired trans-isomer is trapped in the aqueous phase while the cis-isomer remains in the organic phase for recirculation. nih.gov
Sensitizer Methyl BenzoateA common photosensitizer used to facilitate the cis-trans isomerization. researchgate.net
Temperature Ambient (e.g., 21 °C)Flow systems with efficient cooling can operate at room temperature, reducing energy costs. researchgate.net
Production Rate Up to 2.2 g/hour Demonstrates the high-throughput capability of the optimized flow process. nih.gov

Table 2: Optimization of Amide Bond Formation (TCO-NHS Coupling)

This table details optimized conditions for the coupling of an N-hydroxysuccinimide (NHS)-activated TCO ester with an amine-terminated PEG linker, a common strategy in the synthesis of such bifunctional molecules. nih.gov

ParameterOptimized ConditionRationale
Reactants TCO-NHS Ester, Amine-PEG-LinkerNHS esters are highly reactive towards primary amines, leading to efficient and stable amide bond formation. nih.gov
Solvent Aprotic Polar Solvents (e.g., DCM, DMF, DMSO)Solubilizes reactants and prevents hydrolysis of the NHS ester. nih.govresearchgate.net
Base Tertiary Amine (e.g., Triethylamine, DIPEA)Acts as a non-nucleophilic base to scavenge the acid byproduct without competing in the reaction. nih.govresearchgate.net
Temperature 0 °C to Room TemperatureBalances reaction rate with the stability of the starting materials and product. nih.gov
Reaction Time 4-16 hoursSufficient time to ensure high conversion without significant degradation of products. nih.gov
Purification Silica Column ChromatographyEffective method for separating the desired product from excess reagents and byproducts. nih.gov

Table 3: Optimization of Maleimide-Thiol Conjugation Reaction

This table presents the critical parameters for the reaction of the maleimide moiety with a thiol-containing molecule, which is the intended application of the final linker. interchim.fraxispharm.com

ParameterOptimized ConditionRationale
pH 6.5 - 7.5Maximizes selectivity for thiols and minimizes maleimide hydrolysis and reaction with amines. interchim.fraxispharm.com
Buffer System Phosphate Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl)Maintains stable pH in the optimal range; must be free of amine and thiol-containing components. interchim.fr
Solvent Aqueous buffer, may contain DMSO or DMFThe maleimide reaction proceeds well in aqueous media. Water-miscible organic solvents can be used to dissolve water-insoluble reactants. interchim.fraxispharm.com
Temperature 4 °C to Room TemperatureMild conditions preserve the integrity of sensitive biomolecules often used in conjugation. interchim.fr
Reactant State Free (reduced) sulfhydrylsThe maleimide group specifically reacts with reduced thiols; disulfide bonds must be cleaved beforehand. interchim.fr
Molar Excess 10- to 20-fold excess of Maleimide reagentOften used in labeling applications to drive the reaction to completion. interchim.fr

Mechanistic Investigations of Ligation Reactivity and Selectivity

Kinetics and Thermodynamics of Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition with TCO

The IEDDA reaction between a TCO group (the dienophile) and an electron-poor diene, typically a 1,2,4,5-tetrazine (B1199680) (Tz), is a cornerstone of bioorthogonal chemistry. researchgate.netresearchgate.net This reaction is distinguished by its exceptionally fast kinetics, high selectivity, and biocompatibility, proceeding without the need for a catalyst and forming a stable dihydropyridazine (B8628806) product with the release of nitrogen gas as the sole byproduct. interchim.frnih.govbroadpharm.com The rapid kinetics are attributed to the low energy gap between the highest occupied molecular orbital (HOMO) of the electron-rich TCO and the lowest unoccupied molecular orbital (LUMO) of the electron-poor tetrazine. nih.govrsc.org The inherent ring strain of the trans-cyclooctene (B1233481) ring pre-distorts the molecule towards the transition state geometry, further accelerating the reaction. rsc.orgnih.gov

The reaction rates of TCO-tetrazine ligations are among the fastest known in bioorthogonal chemistry, with second-order rate constants (k) spanning from approximately 210 to over 80,000 M⁻¹s⁻¹. researchgate.netnih.gov These rates are significantly influenced by the specific structures of the TCO and tetrazine reactants, as well as the reaction medium.

The reaction is notably accelerated in protic, aqueous media compared to organic solvents. researchgate.netresearchgate.netrsc.org This enhancement is attributed to the hydrophobic effect, which promotes the association of the reactants, and the stabilization of the polar transition state by the aqueous environment. researchgate.netrsc.org For example, the reaction of a TCO derivative with a dipyridyl-tetrazine showed a rate constant of 1140 M⁻¹s⁻¹ in methanol, which increased to 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture. researchgate.net Further studies in pure water demonstrated even higher rate constants, with some TCO diastereomers reaching rates of up to 80,200 M⁻¹s⁻¹. researchgate.net The exceptional kinetics allow for efficient conjugation even at low micromolar concentrations typical in biological systems. interchim.frbroadpharm.com

Below is a table of representative second-order rate constants for various tetrazine derivatives with TCO, illustrating the range of reactivity.

Tetrazine DerivativeReaction MediumTemperature (°C)Rate Constant (k) in M⁻¹s⁻¹Reference
3,6-di-(2-pyridyl)-s-tetrazine (1)PBS, pH 7.43726,000 ± 500 nih.gov
3-(p-benzylamino)-6-methyl-s-tetrazine (2)PBS, pH 7.437820 ± 70 nih.gov
3-phenyl-6-(2-pyridyl)-s-tetrazine (3)PBS, pH 7.4375,300 ± 400 nih.gov
3-CF3-6-(2-pyridyl)-s-tetrazine (4)PBS, pH 7.43722,000 ± 2,000 nih.gov
Axial-5-hydroxy-TCO with dipyridyl-tetrazineWater2580,200 researchgate.net
Equatorial-5-hydroxy-TCO with dipyridyl-tetrazineWater2522,600 researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanism and predicting the reactivity of IEDDA reactions. nih.govrsc.orgrsc.orgresearchgate.net These approaches analyze the reaction pathway by calculating the energies of reactants, transition states, and products.

Frontier Molecular Orbital (FMO) theory is a key concept applied in these studies. rsc.orgresearchgate.net It posits that the reaction rate is governed by the energy difference between the diene's LUMO and the dienophile's HOMO. nih.gov A smaller energy gap leads to a faster reaction. Computational models can accurately calculate these orbital energies, providing a predictive tool for designing new reagents with tailored reactivity. researchgate.netrsc.org

Distortion/interaction analysis is another powerful computational tool that deconstructs the activation energy barrier into two components: the distortion energy required to change the geometry of the reactants to that of the transition state, and the interaction energy between the distorted reactants in the transition state. nih.govrsc.orgacs.orgresearchgate.net Studies have shown that the high reactivity of strained dienophiles like TCO is largely due to their pre-distorted conformation, which minimizes the distortion energy needed to reach the transition state. rsc.orgelsevierpure.combohrium.com

Several factors critically influence the efficiency of the TCO-tetrazine IEDDA reaction.

Solvent Polarity: As previously mentioned, protic and aqueous solvents generally accelerate the IEDDA reaction. researchgate.netrsc.org This is due to enhanced hydrophobic interactions and stabilization of the polar transition state through hydrogen bonding. researchgate.netrsc.org

Temperature: The reactivity between TCO and tetrazine can be enhanced by increasing the temperature, as is typical for most chemical reactions. nih.gov

Steric Effects: Steric hindrance can significantly impact reaction rates. Substituents on either the TCO or the tetrazine ring can impede the approach of the reaction partners, thereby slowing the reaction. nih.govrsc.orgresearchgate.net For instance, monosubstituted tetrazines often react faster than their disubstituted counterparts. rsc.org Similarly, bulky substituents near the reactive double bond of TCO can decrease reactivity. researchgate.net However, stereochemistry can also play a role in enhancing reactivity; the axial isomer of a functionalized TCO is often more reactive than the equatorial isomer due to greater ring strain. researchgate.netresearchgate.netrsc.org

Characterization of Thiol-Maleimide Michael Addition Reaction

The maleimide (B117702) moiety provides a second, orthogonal handle for conjugation, reacting specifically with thiol groups (sulfhydryl groups) via a Michael addition mechanism. axispharm.combachem.com This reaction is highly efficient and chemoselective under mild, physiological conditions, forming a stable thioether bond. axispharm.comvectorlabs.comresearchgate.netresearchgate.net It is widely considered a "click" reaction due to its high yield, specificity, and lack of byproducts. bachem.comvectorlabs.comnih.gov

The reactivity of the maleimide group is highly dependent on the pH of the reaction medium. The reaction proceeds through the nucleophilic attack of a thiolate anion (S⁻) on one of the double bond carbons of the maleimide ring. ucl.ac.uk Therefore, the pH must be high enough to deprotonate a significant fraction of the thiol (pKa ≈ 8.6 for cysteine) but not so high as to favor competing side reactions. mdpi.com

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. axispharm.comvectorlabs.commdpi.comthermofisher.com Within this window, the reaction is highly chemoselective for thiols. researchgate.netnih.gov At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.comvectorlabs.comnih.gov Below pH 6.5, the rate decreases as the concentration of the reactive thiolate anion diminishes. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and reaction with primary amines, such as the ε-amino group of lysine (B10760008). vectorlabs.commdpi.comthermofisher.com

pH RangeReactivity Profile of MaleimideCompeting Reactions
< 6.5Slow reaction with thiolsMinimal
6.5 - 7.5Optimal and highly selective for thiolsMinimal; considered the ideal range for thiol-specific conjugation. axispharm.comvectorlabs.comresearchgate.net
> 7.5Increased reaction rate with thiolsSignificant competition from reaction with primary amines (e.g., lysine). vectorlabs.com
> 8.5Rapid reactionReaction with amines is favored; increased rate of maleimide ring hydrolysis. mdpi.comthermofisher.com

Under optimal pH conditions (6.5-7.5), the maleimide group exhibits remarkable specificity for thiol groups found in cysteine residues. axispharm.comresearchgate.net Other biological nucleophiles, such as the amino groups in lysine or the imidazole (B134444) group in histidine, are predominantly protonated and thus unreactive in this pH range. mdpi.comthermofisher.com

However, several competing reactions or sources of instability can occur:

Reaction with Amines: At pH values above 7.5, deprotonated primary amines can compete with thiols in reacting with the maleimide double bond. vectorlabs.com

Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at higher pH, which opens the ring to form an unreactive maleamic acid. vectorlabs.commdpi.com This can reduce conjugation efficiency if the maleimide reagent is stored in aqueous solution for extended periods before use. vectorlabs.com

Thiosuccinimide Instability: The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, leading to deconjugation. nih.govresearchgate.net This reversibility can be followed by subsequent reactions, such as hydrolysis of the regenerated maleimide or reaction with other available thiols. mdpi.comresearchgate.net

Isomerization and Rearrangement: In some cases, intramolecular reactions can occur. For instance, a conjugate formed with an N-terminal cysteine can undergo rearrangement to form a stable thiazine (B8601807) structure, particularly at higher pH values. bachem.com Evidence of isomerization between thiol and amino adducts has also been reported. nih.gov

To ensure specificity and stability, it is crucial to control the pH, use freshly prepared maleimide solutions, and potentially treat the conjugate to hydrolyze any remaining unreacted maleimides after the initial reaction is complete. axispharm.comvectorlabs.com

Kinetic Control and Modulation of Thiol-Maleimide Ligation

The ligation of the maleimide moiety of TCO-C3-PEG3-C3-Amido-Maleimide with thiol-containing molecules is a well-established Michael-type addition reaction. nih.gov The rate of this reaction is highly dependent on several factors, allowing for significant kinetic control. The primary determinant of the reaction speed is the reactivity of the thiol, which can be modulated by the surrounding chemical environment. nih.gov

A key factor for controlling the kinetics is the pH of the reaction buffer. The thiol-maleimide reaction proceeds most efficiently in a pH range of 6.5 to 7.5. interchim.fr Within this range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring. nih.gov At a neutral pH of 7.0, the reaction of a maleimide with a sulfhydryl group is approximately 1,000 times faster than its reaction with an amine. interchim.fr However, as the pH increases above 7.5, the rate of maleimide hydrolysis and its reactivity toward primary amines also increase, which can lead to undesirable side reactions. interchim.fr Conversely, lowering the pH below 6.5 reduces the concentration of the reactive thiolate, thereby slowing the ligation rate. nih.gov

Table 1: Factors Influencing Thiol-Maleimide Ligation Kinetics
ParameterEffect on Reaction RateOptimal Range/ConditionMechanism
pHIncreases from pH 6.5 to 7.5, decreases outside this range6.5 - 7.5 interchim.frControls the concentration of the nucleophilic thiolate anion. nih.gov
Buffer ConcentrationDecreasing concentration slows the reactionDependent on application nih.govAffects the catalytic environment for thiolate formation. nih.gov
TemperatureIncreasing temperature generally increases the rate4°C to Room Temperature interchim.frStandard chemical kinetics; lower temperatures are used to slow the reaction. interchim.fr
Thiol AccessibilitySteric hindrance around the thiol group decreases the rateApplication-specific researchgate.netPhysical blocking of the reaction site prevents conjugation. researchgate.net

Orthogonality of TCO and Maleimide Reaction Handles

A defining feature of TCO-C3-PEG3-C3-Amido-Maleimide is the presence of two distinct and chemically independent reactive groups: the trans-cyclooctene (TCO) and the maleimide. This orthogonality allows for sequential or simultaneous conjugations to different molecular targets without cross-reactivity.

The maleimide group reacts specifically with free sulfhydryl (thiol) groups via a Michael addition reaction, as detailed previously. interchim.fr This reaction is highly selective for thiols, particularly within the optimal pH range of 6.5-7.5. interchim.fr

In contrast, the TCO group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine derivatives. interchim.fr This bioorthogonal reaction is exceptionally fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹. interchim.fr The reaction is driven by the ring strain of the TCO and the unique electronic properties of the tetrazine, proceeding rapidly at low concentrations and without the need for a catalyst. interchim.fr

The chemical environments required for these two reactions are fully compatible. The TCO-tetrazine ligation is stable and efficient in aqueous, buffered media, the same environment used for the thiol-maleimide conjugation. interchim.fr The TCO group itself is stable in aqueous buffers for weeks at 4°C and a pH of 7.5. interchim.fr Crucially, the TCO moiety does not react with thiols, and the maleimide group does not react with tetrazines. This lack of cross-reactivity ensures that the two handles can be addressed independently, enabling the precise construction of complex bioconjugates.

Hydrolytic Stability and Isomerization Pathways of the Compound in Diverse Buffers

The stability of the maleimide group and the resulting thiosuccinimide conjugate in aqueous environments is a critical consideration for its application. The maleimide ring is susceptible to hydrolysis, a process that involves the opening of the ring to form a maleamic acid derivative. This hydrolysis is highly pH-dependent. While relatively stable at neutral pH, the rate of hydrolysis increases significantly in alkaline conditions (pH > 7.5). interchim.frucl.ac.uk For example, one study on a PEG-maleimide derivative showed that while only 30% hydrolysis occurred over 16 hours in phosphate-buffered saline (PBS) at pH 7.4, the reaction went to completion within 14 hours in a borate-buffered saline at pH 9.2. ucl.ac.uk

The thiosuccinimide adduct formed after reaction with a thiol also has known stability issues. It can undergo a retro-Michael reaction, particularly in the presence of other thiols, which results in cleavage of the conjugate. ucl.ac.uknih.gov However, a subsequent hydrolysis of the thiosuccinimide ring can occur, and this ring-opened product is stable against the retro-Michael reaction, effectively locking the conjugate in place. ucl.ac.ukmdpi.com The half-life of N-alkyl thiosuccinimides has been reported to be approximately 27 hours at pH 7.4 and 37°C before hydrolysis. ucl.ac.uk

Recent research has also uncovered potential isomerization pathways for thiol-maleimide adducts. A study involving the reaction of L-cysteine with 6-maleimidohexanoic acid in an aqueous medium identified the presence of two distinct product isomers. mdpi.comnih.gov Through detailed analysis, these were identified as the expected Cys-S-Mhx isomer, formed via the thioether bond, and a Cys-NH-Mhx isomer, where the linkage is formed through the amino group of the cysteine. mdpi.comnih.govresearchgate.net This finding suggests that under certain conditions, the reaction may not be exclusively selective for the thiol group, and isomerization between thiol and amine adducts can occur.

Table 2: Hydrolytic Stability of Maleimide and Thiosuccinimide Adducts
Compound TypeConditionObservationReference
PEG MaleimidepH 7.4 (PBS), 37°C30% hydrolysis over 16 hours ucl.ac.uk
PEG MaleimidepH 9.2 (BBS), 37°CComplete hydrolysis over 14 hours ucl.ac.uk
N-alkyl thiosuccinimidepH 7.4, 37°CHalf-life of 27 hours ucl.ac.uk
N-aryl thiosuccinimidepH 7.4, 37°CHalf-life of 1.5 hours ucl.ac.uk

Advanced Research Applications in Bio Conjugation and Macromolecular Science

Site-Specific Bioconjugation for Controlled Macromolecular Assembly

Site-specific bioconjugation is a powerful strategy for creating well-defined macromolecular structures with controlled stoichiometry and spatial orientation. TCO-C3-PEG3-C3-Amido-Maleimide is an exemplary tool in this regard, enabling the precise assembly of complex biomolecular architectures.

The creation of protein-protein and protein-peptide conjugates is essential for a wide range of applications, including the development of novel therapeutics, diagnostic tools, and research reagents. TCO-C3-PEG3-C3-Amido-Maleimide facilitates the controlled assembly of these conjugates through a two-step process.

First, the maleimide (B117702) group of the linker reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of a protein or peptide. This reaction is highly efficient and proceeds under mild pH conditions (6.5-7.5), forming a stable thioether bond. interchim.fr This initial step results in a protein or peptide that is "primed" with a TCO group.

Second, the TCO-functionalized biomolecule can then be reacted with another protein or peptide that has been modified with a tetrazine moiety. The TCO and tetrazine groups undergo a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as "click chemistry". interchim.fr This bioorthogonal reaction is exceptionally fast, with rate constants exceeding 800 M⁻¹s⁻¹, allowing for efficient conjugation even at low biomolecule concentrations. interchim.fr The reaction proceeds without the need for toxic catalysts, making it ideal for biological applications. interchim.fr

The PEG spacer in the TCO-C3-PEG3-C3-Amido-Maleimide linker enhances the solubility of the resulting conjugate in aqueous buffers and reduces potential steric hindrance between the conjugated biomolecules. axispharm.com

Table 1: Key Features of TCO-C3-PEG3-C3-Amido-Maleimide in Protein Conjugation

Feature Description Reference
Maleimide Reactivity Specifically reacts with thiol groups on cysteine residues at pH 6.5-7.5 to form a stable thioether bond. interchim.fr
TCO-Tetrazine Click Chemistry Undergoes a rapid and highly specific inverse-electron-demand Diels-Alder reaction with tetrazine-modified biomolecules. interchim.fr
Reaction Kinetics Exceptionally fast reaction rates (k > 800 M⁻¹s⁻¹) enable efficient conjugation at low concentrations. interchim.fr
Bioorthogonality The TCO-tetrazine reaction is bioorthogonal, meaning it does not interfere with other functional groups found in biological systems. conju-probe.com

| PEG Spacer | A hydrophilic polyethylene (B3416737) glycol spacer improves solubility and reduces steric hindrance. | axispharm.com |

The ability to functionalize nucleic acids and oligonucleotides with specific labels or other molecules is crucial for their use as research probes in techniques such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and gene detection systems. TCO-C3-PEG3-C3-Amido-Maleimide can be employed for the post-synthesis modification of oligonucleotides.

In this application, a thiol group is typically introduced into the oligonucleotide at a specific position, such as the 5' or 3' end, or internally, during solid-phase synthesis. genelink.com The maleimide group of the TCO-C3-PEG3-C3-Amido-Maleimide linker can then be conjugated to this thiol-modified oligonucleotide. genelink.com This process attaches the TCO group to the nucleic acid, which can then be used in subsequent click chemistry reactions to attach fluorescent dyes, biotin, or other reporter molecules that have been functionalized with a tetrazine group. genelink.com This method allows for the creation of highly specific and versatile nucleic acid probes for a variety of research applications.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. biochempeg.com TCO-C3-PEG3-C3-Amido-Maleimide serves as a valuable building block in the design and synthesis of advanced linkers for ADC research. axispharm.comcreative-biolabs.com

The maleimide group allows for site-specific conjugation to cysteine residues on the antibody, which can be introduced through genetic engineering to ensure a homogenous drug-to-antibody ratio (DAR). The TCO group provides a bioorthogonal handle for the attachment of the cytotoxic payload, which can be modified with a tetrazine. This modular approach allows for the rapid assembly and evaluation of different antibody-drug combinations. The inclusion of a PEG spacer can improve the pharmacokinetic properties of the ADC by enhancing its solubility and stability. biochempeg.com Research in this area focuses on developing linkers with improved stability in circulation and efficient cleavage at the tumor site to release the cytotoxic drug. nih.govnih.gov

Table 2: Application of TCO-C3-PEG3-C3-Amido-Maleimide in ADC Linker Design

Application Advantage of TCO-C3-PEG3-C3-Amido-Maleimide Reference
Site-Specific Antibody Conjugation Maleimide group allows for precise attachment to engineered cysteine residues, leading to a defined drug-to-antibody ratio.
Modular Payload Attachment TCO group enables bioorthogonal "click" chemistry for attaching tetrazine-modified cytotoxic drugs. adcreview.com
Improved Pharmacokinetics The hydrophilic PEG spacer can enhance the solubility and in vivo stability of the ADC. biochempeg.com

| Linker Stability Research | Provides a platform for developing next-generation linkers with optimized stability and cleavage properties. | nih.govnih.gov |

The immobilization of enzymes onto solid supports is a widely used technique to enhance their stability, facilitate their reuse, and simplify downstream processing in various industrial and biotechnological applications. TCO-C3-PEG3-C3-Amido-Maleimide can be used to covalently attach enzymes to a support material that has been functionalized with a tetrazine.

The process involves first reacting the enzyme's surface-exposed cysteine residues with the maleimide group of the linker. This step functionalizes the enzyme with TCO groups. The TCO-modified enzyme can then be immobilized onto a tetrazine-functionalized support through the highly efficient TCO-tetrazine click reaction. This method allows for a controlled and oriented immobilization of the enzyme, which can be crucial for maintaining its catalytic activity. Furthermore, the conjugation of specific molecules to enzymes using this linker can be explored as a method to modulate their function, for example, by altering substrate access to the active site or by introducing allosteric effectors.

Development of Molecular Probes for Research Labeling and Imaging

Molecular probes are indispensable tools in modern biological research, enabling the visualization and tracking of biomolecules in their native environment. TCO-C3-PEG3-C3-Amido-Maleimide is a versatile reagent for the synthesis of such probes.

Fluorescent labeling of biomolecules is a cornerstone of fluorescence microscopy, allowing for the visualization of cellular structures and dynamic processes. TCO-C3-PEG3-C3-Amido-Maleimide facilitates a two-step approach to fluorescently label proteins and other thiol-containing biomolecules.

In the first step, the target biomolecule is reacted with TCO-C3-PEG3-C3-Amido-Maleimide to introduce the TCO functionality. In the second step, a fluorescent dye that has been modified with a tetrazine group is added. The subsequent TCO-tetrazine click reaction results in a stably labeled biomolecule. conju-probe.com This method is particularly advantageous because the bioorthogonal nature of the click reaction allows for labeling in complex biological samples with high specificity. conju-probe.com The high reaction rate ensures efficient labeling even with low concentrations of the target biomolecule. interchim.fr This strategy has been successfully used to label proteins for various microscopic studies, providing valuable insights into their localization and function within cells. conju-probe.com

Radiochemical Synthesis of Imaging Agents for Pre-Clinical Research (focus on chemistry)

The integration of radionuclides into biomolecules for imaging techniques like Positron Emission Tomography (PET) requires chemical strategies that are fast, efficient, and biocompatible. The chemical compound TCO-C3-PEG3-C3-Amido-Maleimide is a heterobifunctional linker designed to facilitate this process, particularly through the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz). This reaction, an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, is known for its exceptionally fast kinetics, often with second-order rate constants exceeding 800 M⁻¹s⁻¹, and its ability to proceed under physiological conditions without the need for a catalyst. vectorlabs.com

In the context of preclinical research, the TCO moiety of the linker is typically reacted with a tetrazine that has been labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F). thno.orgnih.gov The maleimide group of the linker is used beforehand to conjugate the entire linker molecule to a biomolecule of interest (e.g., an antibody, peptide, or nanoparticle) via a stable thioether bond with a cysteine residue.

The radiochemical synthesis for pre-targeted PET imaging generally involves a multi-step process:

Bioconjugation : The thiol-reactive maleimide end of TCO-C3-PEG3-C3-Amido-Maleimide is reacted with a cysteine residue on the targeting biomolecule. The hydrophilic PEG spacer helps to improve solubility and reduce steric hindrance. axispharm.cominterchim.fr

Pre-targeting : The resulting TCO-functionalized biomolecule is administered and allowed to accumulate at the target site while unbound conjugate clears from circulation. This step is crucial for reducing background radiation and improving image contrast. nih.gov

Radiolabeling of Tetrazine : A separate synthesis is performed to label a tetrazine molecule with ¹⁸F. Methodologies like the aluminum-[¹⁸F]fluoride-NOTA-complex (Al[¹⁸F]-NOTA) approach are often used due to the instability of tetrazines under the alkaline conditions required for traditional nucleophilic ¹⁸F-fluorination. nih.gov

In Vivo Click Reaction : The ¹⁸F-labeled tetrazine is administered. It rapidly circulates and undergoes the IEDDA "click" reaction with the TCO group of the pre-targeted biomolecule in vivo. nih.govnih.gov

This pre-targeting strategy leverages the rapid reaction kinetics of the TCO-tetrazine ligation to overcome the challenges posed by the short half-life of ¹⁸F (approximately 110 minutes). nih.govnih.gov Research has demonstrated successful radiolabeling of TCO derivatives with ¹⁸F, achieving radiochemical yields and purities suitable for preclinical imaging. whiterose.ac.ukresearchgate.net For instance, studies have reported radiochemical yields for ¹⁸F-labeled TCO derivatives around 5.5% with over 98% radiochemical purity. whiterose.ac.uk Similarly, ¹⁸F-labeled tetrazine radioligands have been produced in decay-corrected radiochemical yields of 54–65% with high specific activity. nih.gov

ParameterReported ValueSource
Reaction Type Inverse electron-demand Diels-Alder (IEDDA) nih.govnih.gov
Reactants trans-cyclooctene (TCO) and Tetrazine (Tz) vectorlabs.com
Radionuclide Fluorine-18 (¹⁸F) thno.orgnih.gov
¹⁸F-TCO Radiochemical Yield 5.5 ± 0.5% whiterose.ac.uk
¹⁸F-Tz Radiochemical Yield (d.c.) 54–65% nih.gov
¹⁸F-TCO Radiochemical Purity > 98% whiterose.ac.uk
¹⁸F Half-life ~110 minutes nih.govnih.gov

Methodologies for Tracking Labeled Biomolecules in in vitro Systems

The ability to track biomolecules within cellular and subcellular environments is fundamental to understanding biological processes. The TCO-C3-PEG3-C3-Amido-Maleimide linker provides a robust tool for this purpose by enabling the covalent attachment of reporter molecules, primarily fluorophores, to specific sites on biomolecules for visualization in in vitro systems.

The core methodology relies on the same principles as radiolabeling: the maleimide group is first used to conjugate the linker to a thiol-containing biomolecule, such as a protein with an accessible cysteine residue. axispharm.com Following this conjugation, the TCO group is available for a highly specific and rapid reaction with a tetrazine-modified reporter molecule.

Fluorescence Microscopy: The most common application is in fluorescence imaging. A biomolecule of interest, labeled with the TCO linker, can be tracked in live or fixed cells by introducing a tetrazine conjugated to a fluorescent dye (a fluorophore). nih.govpennmri.org

The process typically involves:

Labeling : The target protein is incubated with TCO-C3-PEG3-C3-Amido-Maleimide to form a stable TCO-protein conjugate.

Cellular Introduction : If tracking intracellular proteins, the labeled protein is introduced into cells. For cell-surface proteins, the labeling can often be performed directly on live cells. researchgate.net

Fluorophore Ligation : The cells are then treated with a cell-permeable tetrazine-fluorophore conjugate. The subsequent bioorthogonal click reaction is extremely fast, allowing for rapid and specific visualization of the target biomolecule's location and dynamics via techniques like confocal microscopy. nih.govresearchgate.net

The fluorogenic nature of some tetrazine probes is a significant advantage; these probes are non-fluorescent until they react with a TCO, at which point fluorescence is "turned on." researchgate.net This minimizes background noise from unreacted probes, eliminating the need for wash steps and enabling real-time tracking of dynamic processes. researchgate.net A variety of fluorophores with different spectral properties can be attached to tetrazines, allowing for multicolor imaging experiments to simultaneously track multiple biomolecules. researchgate.net

Other In Vitro Tracking Applications: Beyond microscopy, this labeling strategy can be adapted for other in vitro analytical techniques:

Flow Cytometry : Cells with TCO-labeled surface proteins can be quantified and sorted after reaction with a tetrazine-fluorophore.

Western Blotting : TCO-modified proteins separated by electrophoresis can be detected on a membrane using a tetrazine-conjugated reporter (e.g., a fluorophore or an enzyme like horseradish peroxidase).

The specificity of the maleimide-thiol reaction combined with the rapid and bioorthogonal nature of the TCO-tetrazine ligation provides a versatile and powerful methodology for tracking biomolecules in a wide range of in vitro systems with high precision and minimal perturbation of the biological environment. vectorlabs.com

Surface Functionalization and Biomaterial Interface Engineering

Creation of Functionalized Biosensor Surfaces and Microarrays

The development of high-sensitivity biosensors and high-throughput microarrays depends on the stable and oriented immobilization of probe biomolecules (e.g., antibodies, peptides, nucleic acids) onto a solid support. nih.govmdpi.com The TCO-tetrazine reaction offers a superior method for covalent immobilization compared to traditional techniques like physical adsorption, which can lead to random orientation and denaturation of the biomolecules. nih.govrsc.org

TCO-C3-PEG3-C3-Amido-Maleimide can be instrumental in this process. The strategy involves creating a surface that is functionalized with either TCO or tetrazine groups, and then immobilizing a biomolecule that has been modified with the complementary reactive partner.

A typical workflow for creating a TCO-functionalized surface for microarray applications is:

Surface Preparation : A substrate, such as a glass slide, is first treated to introduce a reactive functional group, commonly an amine (-NH₂). rsc.org

TCO Functionalization : The amine-functionalized surface is then reacted with an NHS-ester derivative of TCO, such as TCO-PEG₄-NHS ester, to covalently link TCO groups to the surface. rsc.org

Biomolecule Immobilization : Biomolecules that have been pre-conjugated with a tetrazine moiety are then "spotted" onto the TCO-activated surface. The rapid IEDDA reaction covalently and specifically anchors the biomolecules to the slide. nih.govrsc.org

Alternatively, the biomolecule of interest (e.g., an antibody) can be modified first. Using TCO-C3-PEG3-C3-Amido-Maleimide, the maleimide group would react with a thiol on the antibody. This TCO-labeled antibody can then be immobilized on a tetrazine-functionalized surface. This approach has been used to improve the sensitivity of ELISA techniques by increasing the density and controlling the orientation of capture antibodies on the microtiter plate surface. nih.gov Research has shown that this covalent immobilization strategy significantly enhances assay performance compared to standard adsorption methods. nih.gov

FeatureTCO-Tetrazine ImmobilizationTraditional Adsorption
Bonding CovalentNon-covalent (hydrophobic, electrostatic)
Kinetics Very fast (Click Chemistry)Slower, diffusion-limited
Specificity High, bioorthogonalLow, non-specific
Orientation Controlled and site-specificRandom
Stability High, resistant to wash stepsLower, risk of leaching
Application High-sensitivity microarrays, biosensorsStandard ELISA, Western blots

Engineering of Hydrogel Networks with Tunable Properties for in vitro Models

Hydrogels are water-swollen polymer networks that are widely used to mimic the extracellular matrix (ECM) in 3D in vitro models for cell culture and tissue engineering. nih.govrsc.org The ability to tune the mechanical and biochemical properties of these hydrogels is crucial for replicating the complex environments of native tissues. mdpi.comnih.gov Heterobifunctional crosslinkers like TCO-C3-PEG3-C3-Amido-Maleimide are valuable tools for engineering such advanced hydrogel networks.

The dual reactivity of this linker allows for the incorporation of different functionalities into the hydrogel structure in a modular fashion. The maleimide and TCO groups enable two distinct and orthogonal covalent coupling reactions.

Hydrogel Formation and Functionalization: A common strategy for forming hydrogels is through thiol-ene reactions, where multifunctional thiol-containing polymers are reacted with polymers containing "ene" groups (carbon-carbon double bonds). mdpi.com TCO-C3-PEG3-C3-Amido-Maleimide can be used to bio-functionalize these networks post-gelation.

The process would be:

Hydrogel Formation : A hydrogel is formed, for instance, by crosslinking a multi-arm PEG-thiol with a PEG-maleimide. This creates a stable, covalently crosslinked network. If a stoichiometric excess of thiol groups is used, the resulting gel will have pendant, unreacted thiol groups throughout its matrix.

Linker Immobilization : The hydrogel is then incubated with TCO-C3-PEG3-C3-Amido-Maleimide. The maleimide group on the linker reacts with the available thiol groups within the hydrogel matrix, covalently tethering the TCO functionality throughout the network.

Bio-functionalization via Click Chemistry : The TCO groups now present within the hydrogel can be used as anchor points for the covalent attachment of tetrazine-modified biomolecules, such as cell adhesion peptides (e.g., RGD) or growth factors. This step utilizes the rapid and bioorthogonal TCO-tetrazine ligation, allowing for the precise incorporation of biological cues into the 3D matrix under cell-friendly conditions.

This modular approach allows for the independent tuning of the hydrogel's physical properties (e.g., stiffness, determined by the initial crosslinking density) and its biochemical properties (e.g., the type and concentration of immobilized signaling molecules). nih.govnih.gov This level of control is essential for creating sophisticated in vitro models that can accurately probe the effects of the microenvironment on cell behavior. rsc.org

Applications in Advanced Polymer and Supramolecular Chemistry

The distinct reactive ends of TCO-C3-PEG3-C3-Amido-Maleimide make it a valuable building block in advanced polymer and supramolecular chemistry. These fields focus on creating large, complex, and functional structures through either covalent bonds (polymers) or directional non-covalent interactions (supramolecular assemblies). nih.govresearchgate.net

In Polymer Chemistry: In polymer synthesis, this linker can act as a highly efficient conjugation agent to create complex polymer architectures, such as block copolymers or graft copolymers.

Grafting-to Reactions : A polymer backbone containing pendant thiol groups can be reacted with the maleimide end of the linker. This results in a polymer backbone decorated with TCO groups. Subsequently, a different polymer that has been end-functionalized with a tetrazine group can be "clicked" onto the backbone via the TCO-tetrazine reaction. This allows for the efficient synthesis of well-defined graft copolymers.

Polymer-Polymer Ligation : Two different polymer chains, one functionalized with a thiol and the other with a tetrazine, can be linked together. The TCO-C3-PEG3-C3-Amido-Maleimide can act as a bridge, first reacting with the thiol-polymer via its maleimide group, and then reacting with the tetrazine-polymer via its TCO group. This enables the creation of diblock or multiblock copolymers.

In Supramolecular Chemistry: Supramolecular chemistry involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions like hydrogen bonding or host-guest interactions. researchgate.net While the reactions involving the TCO-maleimide linker are covalent, it can be used to direct the assembly of larger supramolecular structures.

For example, the linker can be used to modify a molecular building block that has self-assembly properties.

A host molecule (e.g., a cyclodextrin) or a guest molecule could be chemically modified to contain a thiol group.

This thiol group is then reacted with the maleimide end of TCO-C3-PEG3-C3-Amido-Maleimide, attaching a TCO group to the self-assembling unit.

These TCO-functionalized building blocks can then form their intended supramolecular structure (e.g., a vesicle or a fiber).

The surface of this entire supramolecular assembly would be decorated with TCO groups, which can then be used to covalently attach other molecules (e.g., targeting ligands, imaging agents) modified with tetrazines.

This approach combines the principles of covalent chemistry for robust functionalization with the dynamic and responsive nature of supramolecular self-assembly, enabling the creation of complex, multi-functional nanosystems. researchgate.netresearchgate.net

Synthesis of Conjugated Polymers and Polymer Brushes

The dual reactivity of TCO-C3-PEG3-C3-Amido-Maleimide provides a versatile platform for the synthesis of advanced polymeric materials, including conjugated polymers and polymer brushes. These applications leverage the linker's ability to connect different molecular components with high specificity and efficiency.

Conjugated Polymer Synthesis:

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of significant interest for applications in organic electronics. The TCO moiety of the linker can be utilized in "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized monomer or polymer. researchgate.net This allows for the post-polymerization functionalization of a conjugated polymer backbone. For instance, a conjugated polymer bearing tetrazine side chains can be readily modified by reacting it with TCO-C3-PEG3-C3-Amido-Maleimide. The maleimide end of the now-attached linker can then be used to conjugate biomolecules or other functional entities.

Alternatively, TCO-functionalized monomers can be copolymerized to introduce the TCO group into the polymer backbone, which can then react with tetrazine-modified molecules. researchgate.net The PEG spacer in TCO-C3-PEG3-C3-Amido-Maleimide is crucial in these applications as it enhances the solubility of the resulting polymer conjugates and provides spatial separation between the polymer backbone and the attached functional molecule, which can be important for maintaining the functionality of the conjugated species.

Polymer Brush Synthesis:

Polymer brushes are dense assemblies of polymer chains grafted to a surface. The "grafting-to" method, where pre-synthesized polymers are attached to a surface, can be facilitated by TCO-C3-PEG3-C3-Amido-Maleimide. researchgate.net In a typical approach, a surface is functionalized with thiol groups. A polymer chain with a terminal maleimide group can then be synthesized and subsequently grafted to the thiol-functionalized surface via the maleimide-thiol reaction. nih.govnanosoftpolymers.com

The TCO-C3-PEG3-C3-Amido-Maleimide linker can be used to pre-functionalize a polymer chain with a maleimide group for subsequent surface grafting. The TCO end of the linker offers the possibility for further modification of the polymer brush after its formation on the surface, using the highly efficient TCO-tetrazine ligation. vectorlabs.com This dual functionality allows for the creation of multifunctional polymer brushes with precisely controlled surface properties.

Polymer ArchitectureRole of TCO-C3-PEG3-C3-Amido-MaleimideKey Chemical ReactionPotential Application
Functionalized Conjugated PolymerPost-polymerization modification linkerTCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reactionBiosensors, Organic Electronics
Polymer Brush (Grafting-to)Linker for attaching pre-synthesized polymer to a surfaceMaleimide-thiol additionBiocompatible coatings, Smart surfaces

Directed Assembly of Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions. The highly specific and efficient TCO-tetrazine "click" reaction provides a powerful tool for the directed assembly of complex supramolecular architectures. broadpharm.comnih.gov

The TCO-C3-PEG3-C3-Amido-Maleimide linker can be used to functionalize building blocks for supramolecular assembly. For instance, one population of molecules (e.g., peptides, dendrimers, or nanoparticles) can be functionalized with a tetrazine, while another population is functionalized with TCO using the maleimide group of the linker. When these two populations are mixed, the TCO-tetrazine reaction drives their assembly into a defined supramolecular structure. The flexible PEG spacer of the linker can influence the spatial arrangement and dynamics of the resulting assembly. rsc.org

This strategy has been employed to create various supramolecular structures, including block copolymers that self-assemble into micelles or vesicles, and hydrogels with tunable properties. mdpi.commdpi.com The bioorthogonality of the TCO-tetrazine reaction means that these assemblies can be formed in complex biological environments without interfering with native biochemical processes. iris-biotech.de

Supramolecular StructureAssembly StrategyRole of TCO-C3-PEG3-C3-Amido-MaleimideKey Features
Block Copolymer MicellesTCO-tetrazine ligation of two polymer blocksFunctionalization of one polymer block with a TCO groupControlled size and morphology, potential for drug delivery
Bio-inspired HydrogelsCross-linking of polymer chains via TCO-tetrazine reactionIntroduction of TCO reactive sites onto polymer chainsBiocompatible, tunable mechanical properties
Functionalized NanoparticlesSurface modification with TCO-functionalized ligandsProvides the TCO moiety for reaction with tetrazine-modified moleculesTargeted imaging and therapy

Research into PROTAC Linker Development and Protein Degradation Systems (focus on linker chemistry)

TCO-C3-PEG3-C3-Amido-Maleimide embodies several key features desirable in a PROTAC linker. The PEG component of the linker is particularly important in PROTAC design. nanosoftpolymers.comrsc.org It imparts hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. nih.gov The flexibility of the PEG chain allows for the necessary conformational adjustments required for the successful formation of a stable and productive ternary complex. nih.gov

The length of the linker is a crucial parameter that must be optimized for each target-E3 ligase pair. researchgate.netnih.gov A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The defined length of the PEG3 unit in TCO-C3-PEG3-C3-Amido-Maleimide provides a specific building block for the systematic exploration of optimal linker length.

The terminal TCO and maleimide groups offer modularity in PROTAC synthesis. For example, the maleimide group can be used to attach the linker to a cysteine residue on a ligand for the target protein or the E3 ligase. The TCO group can then be reacted with a tetrazine-functionalized counterpart to complete the PROTAC structure. This "click" chemistry approach allows for the rapid and efficient synthesis of a library of PROTACs with different linkers to identify the optimal degrader. nih.gov

Linker ComponentFunction in PROTACImpact on PROTAC Efficacy
PEG3 SpacerProvides flexibility and hydrophilicity. nanosoftpolymers.comrsc.orgEnhances solubility, cell permeability, and facilitates optimal ternary complex formation. nih.gov
Defined LengthDetermines the distance between the target protein and E3 ligase. nih.govCrucial for productive ternary complex formation and subsequent ubiquitination. researchgate.net
TCO and Maleimide EndsAllow for modular and efficient "click" chemistry-based synthesis. nih.govFacilitates the rapid generation of PROTAC libraries for optimization.

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation TCO-Maleimide Conjugates with Enhanced Properties

The performance of TCO-maleimide conjugates is intrinsically linked to the chemical properties of both the TCO and maleimide (B117702) functional groups. Future research is heavily focused on the rational design of these components to elicit enhanced properties such as improved stability, faster reaction kinetics, and greater specificity.

A significant challenge with traditional maleimide-thiol conjugates is their susceptibility to retro-Michael reactions, which can lead to the dissociation of the conjugate, particularly in the presence of endogenous thiols like glutathione. d-nb.infonih.govnih.gov This instability can compromise the efficacy of therapeutic conjugates and the reliability of imaging probes. d-nb.infonih.gov To address this, next-generation maleimides are being designed to form more robust linkages. One promising strategy involves the induction of a transcyclization reaction after the initial thiol addition. This intramolecular rearrangement effectively "locks" the thioether linkage, rendering it resistant to thiol exchange. d-nb.infonih.gov The design of maleimide derivatives that facilitate this stabilizing reaction is a key area of ongoing research. nih.gov

On the TCO side of the molecule, research is aimed at fine-tuning the balance between strain-promoted reactivity and stability. The introduction of different substituents on the TCO ring can modulate its electronic properties and conformation, thereby influencing its reaction rate with tetrazine partners. nih.govresearchgate.net For instance, the development of more hydrophilic TCO variants can improve the aqueous solubility of the entire conjugate, which is often a limiting factor in biological applications. The overarching goal is to create a toolbox of TCO moieties with a range of reactivities, allowing researchers to select the optimal TCO for a specific application where speed, stability, or other properties are paramount.

The table below summarizes some of the key properties being targeted in the rational design of next-generation TCO-maleimide conjugates.

PropertyEnhancement StrategyRationale
Maleimide Conjugate Stability Design of maleimides that undergo post-conjugation transcyclization.Prevents retro-Michael reactions and subsequent thiol exchange, leading to more stable bioconjugates. d-nb.infonih.gov
TCO Reactivity Modification of the TCO ring with electron-withdrawing or -donating groups.Fine-tunes the kinetics of the IEDDA reaction to match the requirements of the specific biological system. nih.govresearchgate.net
Aqueous Solubility Incorporation of polar functional groups or PEG chains into the TCO or maleimide backbone.Improves the biocompatibility and reduces non-specific binding of the conjugate in aqueous biological environments.
Specificity Introduction of sterically demanding groups near the reactive centers.Can minimize off-target reactions with other biological nucleophiles or dienophiles.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The development of novel TCO-maleimide conjugates with tailored properties will be significantly accelerated by the integration of automated synthesis and high-throughput screening (HTS) platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds, moving beyond the traditional, low-throughput methods of chemical synthesis and analysis.

Automated synthesis platforms can be programmed to systematically vary the components of the TCO-maleimide linker, such as the length and composition of the PEG spacer, the nature of the amide linkage, and the specific derivatives of the TCO and maleimide moieties. This allows for the creation of diverse chemical libraries with a level of speed and precision that is unattainable with manual methods.

Once these libraries are synthesized, HTS methodologies can be employed to rapidly screen for conjugates with desired properties. For example, fluorescence-based assays can be used to quickly assess the kinetics of the TCO-tetrazine ligation across a large number of different TCO derivatives. Similarly, stability assays can be developed to screen for maleimide conjugates that exhibit enhanced resistance to thiol exchange in a high-throughput format. The integration of these techniques will create a powerful discovery engine for identifying next-generation TCO-maleimide linkers with superior performance characteristics.

The following table outlines how automated synthesis and HTS can be applied to the development of TCO-maleimide conjugates.

StageMethodologyApplication to TCO-Maleimide Conjugates
Library Synthesis Automated parallel synthesisRapid generation of a diverse library of TCO-maleimide linkers with variations in PEG length, TCO structure, and maleimide derivatives.
Reactivity Screening High-throughput fluorescence-based assaysQuantitative measurement of the reaction kinetics of different TCO derivatives with a tetrazine-functionalized fluorophore.
Stability Screening High-throughput stability assaysEvaluation of the stability of various maleimide-thiol conjugates in the presence of competing thiols.
Conjugation Efficiency High-throughput purification and analysisRapid assessment of the efficiency of conjugation to target biomolecules for a large number of linker variants.

Development of Computational Tools for Predicting Reactivity and Conjugation Outcomes

In parallel with experimental approaches, the development of sophisticated computational tools is poised to revolutionize the design of TCO-maleimide conjugates. Computational chemistry offers a powerful means to predict the reactivity and stability of these molecules before they are synthesized, thereby saving significant time and resources.

Density functional theory (DFT) calculations, for example, can be used to model the transition states of both the TCO-tetrazine IEDDA reaction and the thiol-maleimide Michael addition. nih.govresearchgate.netrsc.org These calculations can provide valuable insights into the activation energies of these reactions, allowing for the in silico prediction of reaction kinetics. nih.govnih.gov The distortion/interaction model is another powerful computational tool that can be used to understand and predict the reactivity of cycloaddition reactions. nih.govscispace.com This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.govscispace.com By analyzing these components, researchers can gain a deeper understanding of the factors that govern reactivity and use this knowledge to design more efficient bioorthogonal reagents. nih.govnih.gov

Machine learning algorithms are also emerging as a powerful tool for predicting the outcomes of chemical reactions. mit.eduarxiv.org By training these algorithms on large datasets of known reaction outcomes, it is possible to develop models that can accurately predict the reactivity of new, untested combinations of reactants. mit.eduarxiv.org As more experimental data on TCO-maleimide conjugations become available, these machine learning models will become increasingly powerful, enabling the rapid in silico screening of vast virtual libraries of potential conjugates.

The table below highlights some of the key computational tools and their applications in the design of TCO-maleimide conjugates.

Computational ToolApplicationPredicted Outcome
Density Functional Theory (DFT) Modeling of reaction transition states.Reaction kinetics and activation energies for both TCO-tetrazine and thiol-maleimide reactions. nih.govresearchgate.netrsc.org
Distortion/Interaction Model Analysis of the energetic components of the activation barrier.Understanding of the factors that control reactivity, guiding the design of more reactive TCO derivatives. nih.govscispace.com
Molecular Dynamics (MD) Simulations Simulating the behavior of the conjugate in a biological environment.Conformational flexibility, solvent accessibility of reactive sites, and potential for non-specific interactions.
Machine Learning Training on existing experimental data to predict new outcomes.High-throughput in silico screening of virtual libraries to identify promising new TCO-maleimide structures. mit.eduarxiv.org

Expansion into Novel Bioorthogonal Reaction Systems and Multi-Component Strategies

While the TCO-tetrazine and thiol-maleimide reactions are powerful, the future of bioconjugation lies in the development of a larger toolbox of mutually orthogonal reactions. nih.govresearchgate.net This will enable the simultaneous and selective labeling of multiple biomolecules in the same biological system, a capability that is essential for studying complex biological processes. nih.govresearchgate.netnih.gov

Future research will focus on integrating TCO-maleimide chemistry with other bioorthogonal reaction pairs. For a set of reactions to be truly orthogonal, the reactive partners of one reaction must not cross-react with the partners of the other reactions. nih.govresearchgate.net For example, the TCO-tetrazine ligation has been shown to be orthogonal to the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the simultaneous labeling of two different targets. nih.gov The development of additional, mutually orthogonal reaction pairs will open the door to triple- or even quadruple-labeling experiments. nih.govyork.ac.uk

Furthermore, there is growing interest in developing multi-component strategies where the TCO-maleimide linker is just one part of a more complex molecular system. For example, a TCO-maleimide conjugate could be designed to bring two different biomolecules into close proximity, thereby inducing a specific biological event. Alternatively, the cleavage of a TCO-maleimide linker could be triggered by a specific stimulus, leading to the controlled release of a therapeutic agent. These more advanced applications will require a deep understanding of the interplay between different bioorthogonal reactions and the ability to precisely control their timing and location within a living system.

The following table provides examples of how TCO-maleimide chemistry could be integrated into multi-component strategies.

StrategyDescriptionPotential Application
Dual Labeling Using TCO-maleimide in conjunction with an orthogonal reaction pair (e.g., SPAAC).Simultaneous imaging of two different proteins or cell populations. nih.gov
Triple Labeling Combining TCO-tetrazine, thiol-maleimide, and a third orthogonal reaction.Dissecting complex biological pathways by tracking three different components in real-time. nih.govyork.ac.uk
Proximity-Induced Reactions Using a TCO-maleimide linker to bring two reactive molecules together.Inducing protein dimerization or activating a pro-drug at a specific site.
Triggered Release Designing a TCO-maleimide conjugate with a cleavable linker.Controlled release of a therapeutic agent in response to a specific biological trigger. acs.org

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